L-ANAP

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

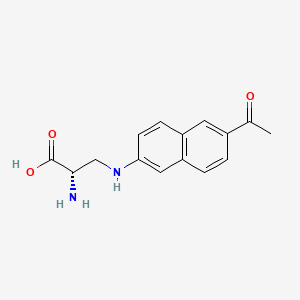

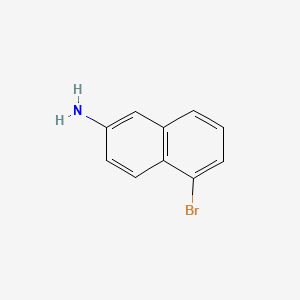

3-[(6-acetyl-2-naphthalenyl)amino]Alanine is a chemical compound with the molecular formula C15H16N2O3 . It is used in the synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic acid .

Synthesis Analysis

The compound is used in the synthesis of genetically encodable fluorescent unnatural amino acid L-3-(6-Acetylnaphthalen-2-ylamino)-2-aminopropanoic acid . The synthesis process was described in a research paper .Molecular Structure Analysis

The molecular formula of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine is C15H16N2O3 . The molecular weight is 272.29914 .Physical And Chemical Properties Analysis

The predicted boiling point of 3-[(6-acetyl-2-naphthalenyl)amino]Alanine is 556.9±50.0 °C and the predicted density is 1.320±0.06 g/cm3 .科学的研究の応用

- L-ANAP は、P2X7 イオンチャネル受容体の研究に役立ってきました。 この受容体のクライオ電子顕微鏡構造は、膜関連のアンカー領域、開状態を安定化する「キャップ」領域、球状の「バラスト領域」を明らかにしました。バラスト領域には、未知の機能を持つ GTP/GDP および二核 Zn2±結合部位が含まれています .

- チャネル活性化中のタンパク質ダイナミクスを調査している間、this compound を P2X7R に組み込むことで、研究者は細胞外および膜貫通ドメイン内の予測されるコンフォメーション変化を確認することができました。 興味深いことに、C 末端ドメインに ANAP を含む変異体のサブセットのみが ATP 誘導蛍光変化を示し、バラスト領域は細胞外 ATP 結合ドメインとは独立して機能し、追加のリガンドまたはタンパク質相互作用による活性化を必要とする可能性があることを示唆しています .

- This compound は、イオンチャネル内の短い分子間距離を測定するための貴重なツールとして役立ちます。その小さな側鎖は、大きな蛍光タンパク質 (FP) または有機色素に関連する FRET 測定におけるアーチファクトを最小限に抑えます。 研究者は、this compound を定常状態遷移金属イオン FRET アプローチで使用して、可溶性タンパク質と膜タンパク質のコンフォメーション再配置を調べました .

- P2X7R の謎めいた細胞内「バラスト」ドメインは、依然として関心の的です。 ATP 誘導ゲートによる主要なコンフォメーション変化は起こりにくいですが、促進プロセスの分子起源と細胞内因子の影響を理解するには、さらなる調査が必要です .

P2X7 イオンチャネル研究

蛍光共鳴エネルギー移動 (FRET) 研究

酵素的に活性な細胞内ドメイン

作用機序

L-ANAP, also known as (2S)-3-[(6-Acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid or 3-[(6-acetyl-2-naphthalenyl)amino]Alanine, is a genetically encodable and polarity-sensitive fluorescent unnatural amino acid (Uaa) . It has been used in various studies to investigate the conformational dynamics of proteins .

Target of Action

this compound is primarily used to probe conformational rearrangements in soluble and membrane proteins . It is incorporated into proteins using amber codon suppression methods and an engineered aminoacyl tRNA synthetase .

Mode of Action

this compound acts as a FRET donor in transition metal ion fluorescence resonance energy transfer (tmFRET) approaches . It interacts with its targets, allowing researchers to investigate the conformational dynamics of proteins at neutral and acidic pH .

Biochemical Pathways

this compound is involved in the study of biochemical pathways related to protein conformational changes. For example, it has been used to investigate the activation pathway of human HV1 channels and the dynamics of acid-sensing ion channels .

Result of Action

The incorporation of this compound into proteins allows for the investigation of conformational changes in proteins. For example, it has been used to reveal differences in heterogeneity in the apo and holo conformational states of maltose-binding protein . It has also been used to study the dynamics of acid-sensing ion channels .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, its fluorescence properties can be affected by the polarity of the surrounding environment . Additionally, its utility in tmFRET experiments suggests that it may be sensitive to changes in the local concentration of transition metal ions .

生化学分析

Biochemical Properties

L-ANAP plays a significant role in biochemical reactions. It is incorporated into proteins using amber codon suppression methods and an engineered aminoacyl tRNA synthetase . This allows for the investigation of protein dynamics during channel activation . The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the study of conformational changes within the extracellular and transmembrane domains .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. For instance, it has been used to visualize the hepatitis C virus (HCV) core protein . The incorporation of this compound does not disrupt core protein expression, stability, or cellular localization, suggesting its minimal interference with cellular function .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is incorporated into proteins, allowing for the investigation of conformational changes during channel activation . This includes predicted conformational changes within the extracellular and transmembrane domains .

Temporal Effects in Laboratory Settings

It has been shown that the compound can be efficiently incorporated into proteins, allowing for the visualization of these proteins over time .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely dependent on its incorporation into proteins. Once incorporated, it can be transported and distributed throughout the cell, allowing for the visualization of the protein of interest .

Subcellular Localization

The subcellular localization of this compound is determined by the protein into which it is incorporated. For instance, when incorporated into the HCV core protein, it has been shown to associate with cellular lipid droplets . This suggests that the subcellular localization of this compound can vary depending on the protein of interest .

特性

IUPAC Name |

(2S)-3-[(6-acetylnaphthalen-2-yl)amino]-2-aminopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20/h2-7,14,17H,8,16H2,1H3,(H,19,20)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZCXMNMUMGDJG-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)NC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is L-ANAP and why is it useful in biological research?

A1: this compound, or 3-[(6-acetyl-2-naphthalenyl)amino]Alanine, is a fluorescent unnatural amino acid (UAA). Unlike the 20 naturally occurring amino acids, UAAs like this compound can be site-specifically incorporated into proteins using engineered tRNA/aminoacyl-tRNA synthetase pairs. [] This allows researchers to introduce unique functionalities, such as fluorescence, into proteins of interest. This compound's fluorescence is sensitive to its surrounding environment, making it an excellent tool for studying protein conformational changes and interactions. [, , , ]

Q2: How has this compound been used to study ion channels?

A2: this compound has been particularly useful in studying the dynamics of KCNH voltage-gated potassium channels, specifically the hERG channel. These channels play crucial roles in neuronal and cardiac excitability and contain a cyclic nucleotide-binding homology domain (CNBHD). Researchers have incorporated this compound into specific sites within the hERG channel and used fluorescence resonance energy transfer (FRET) to study the movement of the channel's intrinsic ligand relative to the CNBHD during voltage-dependent potentiation. [, , , ] This process, involving a rearrangement of the channel's eag domain and CNBHD, is critical for the channel's function.

Q3: What are the advantages of using this compound over other fluorescent probes?

A3: Traditional fluorescent labeling techniques often lack site-specificity and can interfere with protein function. This compound overcomes these limitations through its genetic incorporation, ensuring the probe is introduced at a specific location within the protein. [, ] Furthermore, this compound's fluorescence properties make it suitable for studying protein dynamics in living cells.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester](/img/structure/B570570.png)

![2-Methyl-6-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B570573.png)